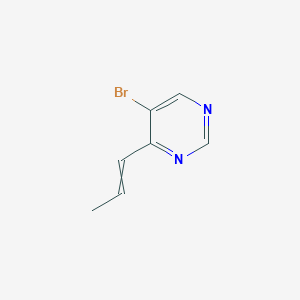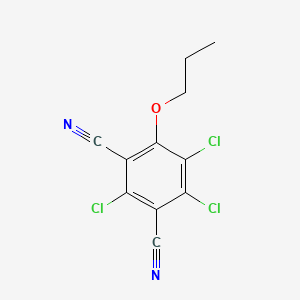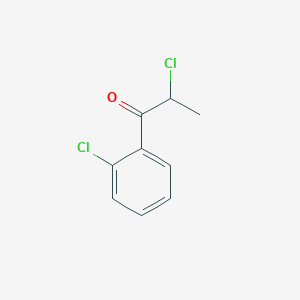
2-Chloro-1-(2-chlorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of propiophenone and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of two chlorine atoms attached to the phenyl and propanone groups, making it a versatile intermediate in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one typically involves the chlorination of propiophenone derivatives. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure efficiency and safety in industrial settings. For instance, toluene and THF are preferred solvents due to their lower flammability compared to diethyl ether .
化学反応の分析
Types of Reactions
2-Chloro-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Chloro-1-(2-chlorophenyl)propan-1-one has several applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(2-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP)
- 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC)
Uniqueness
2-Chloro-1-(2-chlorophenyl)propan-1-one is unique due to its dual chlorine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where such properties are desired.
特性
CAS番号 |
81671-55-8 |
|---|---|
分子式 |
C9H8Cl2O |
分子量 |
203.06 g/mol |
IUPAC名 |
2-chloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChIキー |
SGAPLXKLYQSWJY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


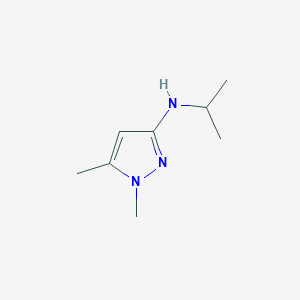
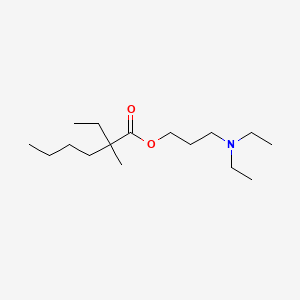
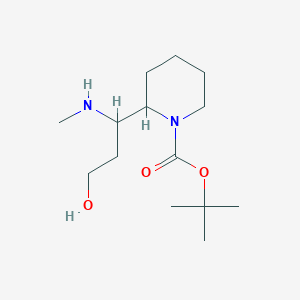
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
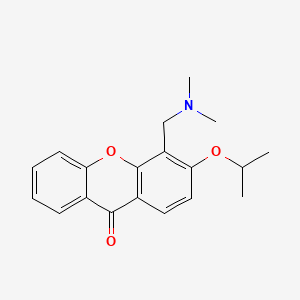
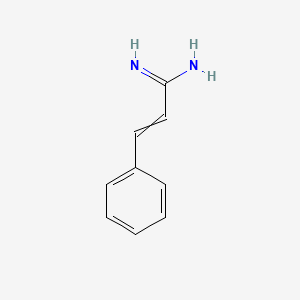
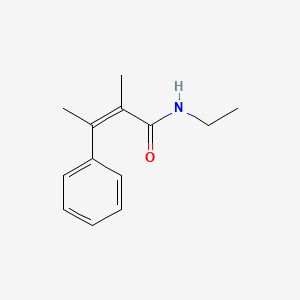
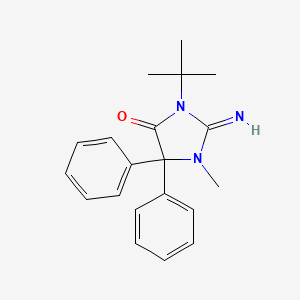
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
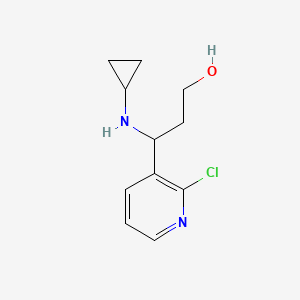
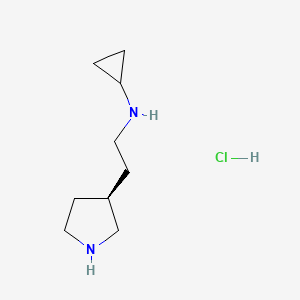
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
